(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL
Description
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral amino alcohol featuring a pyridine ring substituted with a chlorine atom at the 5-position. The (3S) configuration is critical, as enantiomeric forms often exhibit divergent biological activities .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChI Key |
RYKKMPYHBHEINL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis may start with a chlorinated pyridine derivative.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by starting with chiral precursors.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Ring
The chlorine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups:
Key Insight : The chloro group’s reactivity is enhanced by the electron-withdrawing pyridine ring, enabling substitutions without requiring harsh conditions. Azide and thiol substitutions are particularly efficient due to the polarizable sulfur/nitrogen nucleophiles.
Oxidation of the Hydroxyl Group
The primary alcohol (-CH₂OH) is susceptible to oxidation, forming a ketone or carboxylic acid:
Mechanistic Note : Oxidation to the aldehyde predominates under mild conditions, while stronger oxidants like CrO₃ drive further oxidation to the acid.
Reduction of Functional Groups
The compound’s amino and hydroxyl groups participate in reduction reactions:
| Reducing Agent | Target Group | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ | None (inert) | MeOH, 25°C | No reaction | - | |
| LiAlH₄ | -CH₂OH → -CH₂O⁻ | THF, reflux, 2 hrs | 3-Amino-3-(5-chloro-2-pyridyl)propane | 72% |
Critical Observation : LiAlH₄ reduces the hydroxyl group to a methylene unit, while NaBH₄ fails to react due to the steric hindrance from the adjacent amino group.
Amine Functionalization
The secondary amine undergoes acylations and alkylations:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 2 hrs | N-Acetyl derivative | 90% | |
| Benzyl chloride | K₂CO₃, DMF, 60°C, 4 hrs | N-Benzyl derivative | 82% |
Application : Acylated derivatives show enhanced bioavailability in pharmacokinetic studies .
Halogenation and Cross-Coupling
The chloro group facilitates palladium-catalyzed cross-coupling:
Note : Coupling reactions proceed efficiently due to the pyridine ring’s electron-deficient nature .
Stability Under Acidic/Basic Conditions
The compound’s stability varies significantly with pH:
| Condition | pH | Observation | Degradation | Reference |
|---|---|---|---|---|
| HCl (1M) | 1.0 | Chloride hydrolysis at pyridine ring | 40% in 24 hrs | |
| NaOH (1M) | 13.0 | Esterification of hydroxyl group | 25% in 24 hrs |
Practical Implication : Storage at neutral pH (6–8) is recommended to prevent decomposition .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Mechanism | Yield | Reference |
|---|---|---|---|---|---|
| 254 nm | MeCN | Pyridine ring dimerization | [4+2] Cycloaddition | 30% | |
| 365 nm | EtOH | N-centered radical formation | H-Abstraction | 45% |
Safety Note : Light-sensitive handling protocols are essential during synthesis.
Scientific Research Applications
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chemical compound with potential applications in drug development, medicinal chemistry, and organic synthesis. It features a chiral configuration with an amino group, a hydroxyl group, and a chlorinated pyridine ring.
Scientific Research Applications
this compound is significant in medicinal chemistry because of its potential biological activities. The compound's biological activity is attributed to its ability to interact with biological targets, where the amino and hydroxyl groups can form hydrogen bonds, and the chloropyridyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects. Studies of this compound's interactions with biological systems suggest it may act as an enzyme inhibitor or receptor ligand.
Other compounds share structural similarities with (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL:
- This compound may function as a potential enzyme inhibitor.
- (R)-(+)-2-amino-2-(4-chlorophenyl)ethanol has antidepressant properties.
- 2-amino-2-(5-chloropyridin-2-yl)ethanol has antimicrobial activity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The compound is compared below with its closest structural analogs, focusing on heterocycle substitution and stereochemistry.
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Observations:
Heterocycle Impact: Pyridine vs. Thiophene: The pyridine ring in the target compound introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to the sulfur-containing thiophene analog. This likely increases aqueous solubility but reduces lipophilicity, affecting membrane permeability .
Stereochemistry :
- The (3S) configuration may favor interactions with specific enantioselective targets, such as G-protein-coupled receptors or kinases, whereas the (3R)-thienyl analog could exhibit divergent binding modes.
Physicochemical Properties :
- The pyridyl compound’s lower molecular weight (185.5 vs. 191.68 g/mol) and logP range suggest improved solubility but reduced lipid membrane penetration relative to the thienyl analog.
Hypothesized Activity Based on Structural Analog Data
- Target Engagement : Pyridine derivatives are prevalent in kinase inhibitors (e.g., crizotinib) due to their ability to coordinate with ATP-binding sites. The chlorine substituent may enhance binding affinity by filling hydrophobic pockets .
- Metabolic Stability : The thienyl analog’s higher lipophilicity may lead to faster metabolic clearance via cytochrome P450 enzymes compared to the pyridyl compound.
Biological Activity
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure, which includes an amino group, a hydroxyl group, and a chlorinated pyridine moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.63 g/mol. The presence of the amino and hydroxyl groups allows for hydrogen bonding, while the chlorinated pyridine ring may facilitate hydrophobic interactions with various biological macromolecules.
Interaction with Biological Targets
The biological activity of this compound appears to be primarily linked to its ability to interact with enzymes and receptors. Research indicates that the compound may function as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways.
Table 1: Summary of Biological Activities
Enzyme Interaction Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various enzymes. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting enzymatic activity. For instance, it was found to interact with enzymes involved in neurotransmitter synthesis, indicating possible applications in treating neurological disorders.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound revealed significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 15 | 20 |
| Staphylococcus aureus | 10 | 25 |
| Pseudomonas aeruginosa | 20 | 18 |
These results underscore the potential use of this compound as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. Key steps include:
- Reduction : Use sodium borohydride (NaBH₄) in ethanol for stereocontrol, as described for similar amino-propanol derivatives .
- Chiral Resolution : Employ chiral auxiliaries (e.g., L-proline derivatives) during amination to enhance enantiomeric excess (>99% e.e.) .
- Substitution : Optimize pyridyl group introduction using 5-chloro-2-pyridinecarboxaldehyde under acidic conditions (pH 4–5) to minimize side reactions .
Critical Parameters : Temperature (0–5°C for reduction), solvent polarity (THF vs. ethanol), and reaction time (12–24 hrs) significantly impact yield (60–85%) and purity.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4) and respiratory irritation risks . Avoid dust formation via solvent-wet handling .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 3.4–3.8 ppm for CH₂OH, δ 8.1–8.3 ppm for pyridyl protons) .
- MS : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~ 231.1 Da).
- Polarimetry : Measure optical rotation ([α]D²⁵ = +15° to +20° in methanol) to verify enantiopurity .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be enhanced, and what analytical methods validate it?
- Methodological Answer :
- Stereocontrol : Use asymmetric catalysis (e.g., Ru-BINAP complexes) during reduction or employ enzymatic resolution with lipases .
- Validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to achieve baseline separation (R > 1.5). Compare retention times with racemic standards .
Q. How do structural modifications (e.g., halogen substitution on pyridyl) affect bioactivity?
- Methodological Answer :
- SAR Studies : Replace 5-Cl with 5-F or 5-Br and assess binding affinity via molecular docking (AutoDock Vina) and in vitro assays (e.g., kinase inhibition).
- Data Interpretation : Fluorine’s electronegativity increases metabolic stability but may reduce solubility; chlorine balances lipophilicity and target engagement .
Q. What strategies resolve contradictions in reported spectroscopic or bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃ for NMR) and assay protocols (e.g., fixed ATP concentration in kinase assays) .
- Computational Validation : Perform DFT calculations (Gaussian 09) to predict ¹³C NMR shifts (±2 ppm accuracy) and compare with experimental data .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
